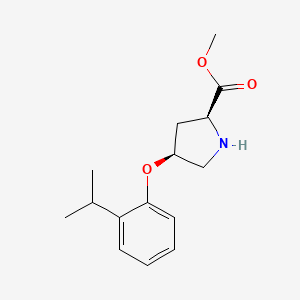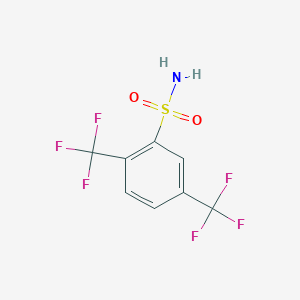![molecular formula C20H27NO B1437081 N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline CAS No. 1040686-88-1](/img/structure/B1437081.png)
N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline
Vue d'ensemble
Description
N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline, commonly referred to as IPDM, is an organic compound used in a variety of scientific research applications. It is a derivative of aniline, an aromatic amine, and consists of a benzene ring fused to an aniline moiety, with an isopentyloxy group as a substituent. The compound has been used in a wide range of experiments and studies, including those involving organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Methods : Various synthetic methods have been developed for producing compounds with structures similar to N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline. For instance, the synthesis of carbazomycin B via radical arylation of benzene highlights advanced techniques in organic synthesis that could potentially be applied to the synthesis of related compounds (Crich & Rumthao, 2004).
- Characterization of Adducts : Studies on the identification of adducts formed by reaction with DNA provide insights into the interactions of aromatic amines with biomolecules, which could be relevant for understanding the biological interactions of N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline (Cui et al., 2007).
Applications in Polymer Science
- Photoinitiation Systems : Research on initiating systems based on 3,5-di-tert-butyl-o-benzoquinone derivatives for free radical polymerization under visible light irradiation showcases the potential use of similar compounds in photopolymerization processes (Shurygina et al., 2020).
- Block Copolymerization : The use of N,N-dimethylaniline end-functional polymers in photoinduced block copolymerization illustrates how compounds with functional groups similar to those in N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline can be utilized in the development of novel polymeric materials (Muftuoglu et al., 2004).
Electron-transfer Mechanisms
- Electron-transfer Dynamics : Studies exploring the electron-transfer mechanism in the N-demethylation of N,N-dimethylanilines by the phthalimide-N-oxyl radical provide valuable information on the chemical behavior of similar compounds, which could be relevant for applications in catalysis or synthetic chemistry (Baciocchi et al., 2005).
Propriétés
IUPAC Name |
3,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)9-10-22-20-8-6-5-7-18(20)14-21-19-12-16(3)11-17(4)13-19/h5-8,11-13,15,21H,9-10,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKNGDCQPLEZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=CC=C2OCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



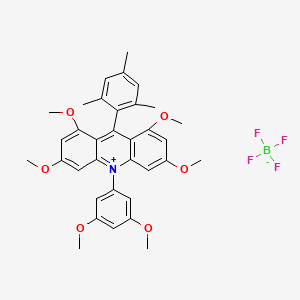
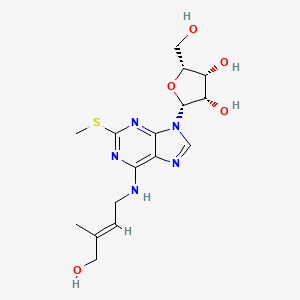
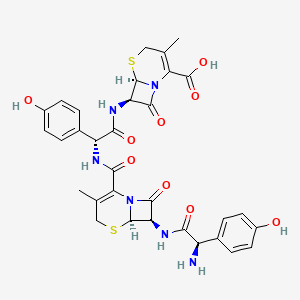
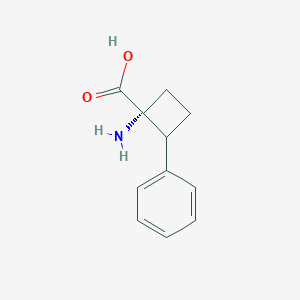
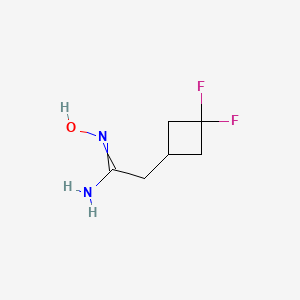
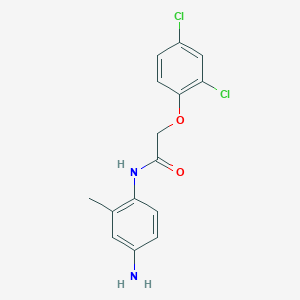
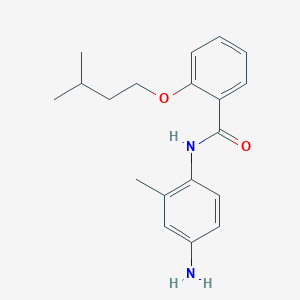
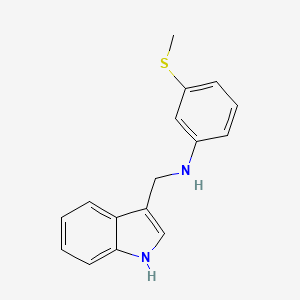
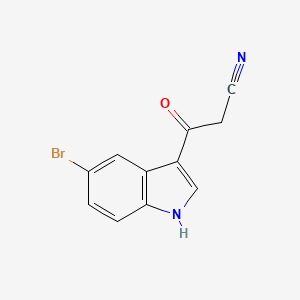
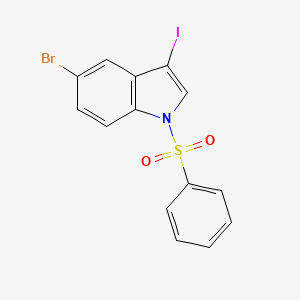
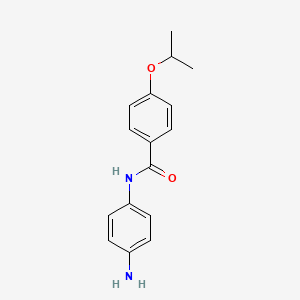
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)
